An In-Depth Technical Guide to the Chemical Properties of 9,10-Dibromo-2-methylanthracene
An In-Depth Technical Guide to the Chemical Properties of 9,10-Dibromo-2-methylanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic data for 9,10-Dibromo-2-methylanthracene. This molecule is a key intermediate in organic synthesis and materials science, valued for its functionalized anthracene core, which serves as a versatile building block for advanced organic materials.
Core Chemical and Physical Properties
9,10-Dibromo-2-methylanthracene is a solid, crystalline substance at room temperature. The presence of the bromine atoms at the meso-positions (9 and 10) of the anthracene core is critical to its reactivity, while the methyl group at the 2-position enhances solubility in organic solvents and provides an additional site for chemical modification.
Table 1: Physicochemical Properties of 9,10-Dibromo-2-methylanthracene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 177839-45-1 | [1][2] |
| Molecular Formula | C₁₅H₁₀Br₂ | [1] |
| Molecular Weight | 350.05 g/mol | [1][2] |
| Appearance | White to Yellow to Green powder/crystal | |
| Melting Point | 141.0 - 145.0 °C | |
| Boiling Point | 440.2 ± 25.0 °C (Predicted) | [3] |
| Purity | >96.0% (by GC) | |
| XLogP3 | 6.2 | [1] |
| MDL Number | MFCD00266492 |[1][4] |
Spectroscopic Data
Detailed experimental spectroscopic data for 9,10-Dibromo-2-methylanthracene is not widely available in public databases. However, the expected spectral characteristics can be inferred from the parent compound, 9,10-dibromoanthracene, and the known effects of a methyl substituent.
Table 2: Expected Spectroscopic Characteristics for 9,10-Dibromo-2-methylanthracene
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic region: Complex multiplets corresponding to the seven aromatic protons. The symmetry is lower than in 9,10-dibromoanthracene, leading to more complex splitting patterns. - Aliphatic region: A singlet peak around 2.5 ppm corresponding to the methyl group protons. |
| ¹³C NMR | - Aromatic region: Multiple signals for the aromatic carbons. The carbons bearing bromine atoms (C9, C10) would appear in a characteristic region. - Aliphatic region: A single peak for the methyl carbon. |
| IR Spectroscopy | - Aromatic C-H stretching above 3000 cm⁻¹. - Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1600-1450 cm⁻¹. - C-Br stretching vibrations in the lower wavenumber region (typically below 600 cm⁻¹). |
| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show the characteristic fine structure of the anthracene core, with absorption bands likely in the range of 350-450 nm.[5] The methyl group may cause a slight bathochromic (red) shift compared to the parent compound. |
For reference, the well-documented spectral data for the parent compound, 9,10-dibromoanthracene , is provided below.
Table 3: Reference Spectroscopic Data for 9,10-Dibromoanthracene (CAS: 523-27-3)
| Technique | Data and Conditions | Source(s) |
|---|---|---|
| ¹H NMR | (300 MHz, CDCl₃): δ 8.59 (m, 4H), 7.63 (m, 4H). | [6][7] |
| ¹³C NMR | (CDCl₃): δ 131.55, 129.78, 127.55, 125.51. (Note: Only four signals due to symmetry). | [8] |
| IR Spectroscopy | (KBr Pellet): Key absorptions at 2920, 2850 (C-H stretch), 1650, 1560 (C=C aromatic stretch), 926, 746 (C-H out-of-plane bend), 579 (C-Br stretch) cm⁻¹. | [6][9][10] |
| Mass Spectrometry | (EI): m/z 336 [M]⁺, 334, 338. The isotopic pattern clearly shows the presence of two bromine atoms. |[7] |
Synthesis and Experimental Protocols
The primary route for synthesizing 9,10-dibromoanthracene derivatives is through the electrophilic bromination of the corresponding anthracene precursor. The 9 and 10 positions of the anthracene core are highly susceptible to electrophilic attack.
This protocol is adapted from the established synthesis of 9,10-dibromoanthracene.[11]
Materials:
-
2-Methylanthracene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
5-liter three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
Suspend 2-methylanthracene in carbon tetrachloride in the reaction flask.
-
While stirring vigorously, slowly add a stoichiometric amount (2.1 equivalents) of bromine from the dropping funnel. The reaction is exothermic and should be controlled, initially proceeding at room temperature. Vigorous stirring is essential to prevent the starting material from being coated by the less soluble product.
-
After the addition of bromine is complete (approx. 30-60 minutes), gently warm the reaction mixture to reflux using a steam bath.
-
Maintain the reflux with continuous stirring for one hour to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. The crude 9,10-Dibromo-2-methylanthracene will precipitate.
-
Collect the solid product by filtration and wash it with a small amount of cold carbon tetrachloride to remove residual impurities.
-
Dry the product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane).
Chemical Reactivity and Applications
The chemical reactivity of 9,10-Dibromo-2-methylanthracene is dominated by the two carbon-bromine bonds. These positions are activated for a variety of transformations, making the molecule a valuable precursor for more complex structures.
The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][12] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly conjugated systems used in organic electronics (e.g., OLEDs and OFETs).[12]
This protocol demonstrates the functionalization of the dibromoanthracene core.[3]
Materials:
-
9,10-Dibromo-2-methylanthracene (1 equivalent)
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent mixture (e.g., Toluene, THF, and water)
Procedure:
-
In a round-bottom flask, combine 9,10-Dibromo-2-methylanthracene, the arylboronic acid, and the base in the solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for at least 15 minutes to remove oxygen.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the mixture (e.g., to 85-90 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers, remove the solvent under reduced pressure, and purify the product by column chromatography.
Research on the parent 9,10-dibromoanthracene has shown that the C-Br bonds can be selectively cleaved using voltage pulses from a scanning tunneling microscope (STM) tip.[13][14] This technique allows for the creation of highly reactive diradical species on a surface, which can then be induced to undergo further reactions, such as cyclization.[13] This highlights the potential of dibromoanthracene derivatives in the field of single-molecule electronics and on-surface synthesis.
Safety and Handling
While a specific safety data sheet for 9,10-Dibromo-2-methylanthracene is not universally available, data from the closely related 9,10-dibromoanthracene suggests the following precautions:
-
Hazards: May cause skin, eye, and respiratory irritation. It is classified as an environmental hazard and is very toxic to aquatic life with long-lasting effects.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
9,10-Dibromo-2-methylanthracene is a valuable and versatile chemical intermediate. Its core properties are defined by the luminescent anthracene backbone and the highly reactive C-Br bonds at the 9 and 10 positions. These features make it an essential building block for the synthesis of advanced conjugated materials for applications in organic electronics and optoelectronics. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound.
References
- 1. 9,10-Dibromo-2-methylanthracene | C15H10Br2 | CID 1713096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. 177839-45-1|9,10-Dibromo-2-methylanthracene|BLD Pharm [bldpharm.com]
- 5. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 6. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9,10-Dibromoanthracene(523-27-3) 13C NMR [m.chemicalbook.com]
- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 9. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 10. 9,10-Dibromo anthracene [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ossila.com [ossila.com]
- 13. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]
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